molecular formula C19H19N3O B5089536 N-[4-(1H-benzimidazol-2-yl)phenyl]cyclopentanecarboxamide

N-[4-(1H-benzimidazol-2-yl)phenyl]cyclopentanecarboxamide

Cat. No.: B5089536
M. Wt: 305.4 g/mol
InChI Key: XRNDIUPKQVKFHW-UHFFFAOYSA-N
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Description

N-[4-(1H-benzimidazol-2-yl)phenyl]cyclopentanecarboxamide is a compound that features a benzimidazole moiety, which is known for its diverse biological activities and applications in medicinal chemistry. Benzimidazole derivatives are significant due to their presence in various drugs with antiparasitic, fungicidal, anthelmintic, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]cyclopentanecarboxamide typically involves the reaction of 4-(1H-benzimidazol-2-yl)aniline with cyclopentanecarboxylic acid or its derivatives. The reaction is often carried out in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-benzimidazol-2-yl)phenyl]cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can lead to the formation of reduced benzimidazole derivatives .

Scientific Research Applications

N-[4-(1H-benzimidazol-2-yl)phenyl]cyclopentanecarboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-benzimidazol-2-yl)aniline
  • 4-(1H-benzimidazol-2-yl)benzaldehyde
  • N-(4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-yl)-1-[(E)-phenyldiazenyl]-1-phenylmethanimine

Uniqueness

N-[4-(1H-benzimidazol-2-yl)phenyl]cyclopentanecarboxamide is unique due to the presence of the cyclopentanecarboxamide group, which can enhance its biological activity and specificity compared to other benzimidazole derivatives. This structural feature may contribute to its potential as a therapeutic agent with improved efficacy and reduced side effects .

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c23-19(14-5-1-2-6-14)20-15-11-9-13(10-12-15)18-21-16-7-3-4-8-17(16)22-18/h3-4,7-12,14H,1-2,5-6H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNDIUPKQVKFHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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